Desacetylnantradol

Description

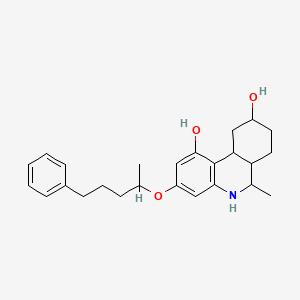

Structure

3D Structure

Properties

CAS No. |

65511-54-8 |

|---|---|

Molecular Formula |

C25H33NO3 |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridine-1,9-diol |

InChI |

InChI=1S/C25H33NO3/c1-16(7-6-10-18-8-4-3-5-9-18)29-20-14-23-25(24(28)15-20)22-13-19(27)11-12-21(22)17(2)26-23/h3-5,8-9,14-17,19,21-22,26-28H,6-7,10-13H2,1-2H3 |

InChI Key |

YPYQDMBJZJZFQL-UHFFFAOYSA-N |

SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3O)OC(C)CCCC4=CC=CC=C4)O |

Canonical SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3O)OC(C)CCCC4=CC=CC=C4)O |

Synonyms |

deacetyllevonantradol deacetylnantradol desacetyllevonantradol desacetylnantradol desacetylnantradol hydrochloride, (6S-(3(S*),6alpha,6aalpha,9aalpha,10abeta))-isomer desacetylnantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |

Origin of Product |

United States |

Historical Context of Synthetic Cannabinoid Research and Development

The journey of synthetic cannabinoid research began in the 1960s, spurred by the isolation of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. wikipedia.orgeuropa.eusmithsonianmag.com This discovery opened the door for scientists to create synthetic analogues to probe the newly identified cannabinoid receptors and the broader endocannabinoid system. wikipedia.orgeuropa.eu These synthetic compounds were crucial for research due to the legal restrictions surrounding natural cannabinoids, which made them difficult to obtain for scientific study. wikipedia.org

Early synthetic cannabinoids, often termed "classical" cannabinoids, were structurally similar to THC. europa.eu A well-known example is HU-210, synthesized at the Hebrew University in the 1980s. wikipedia.orgdrugfreeworld.org Subsequently, "non-classical" cannabinoids with different core structures, such as the cyclohexylphenols (CP series) developed by Pfizer in the late 1970s and 1980s, emerged as potential analgesics. wikipedia.org The development of these diverse chemical classes was instrumental in the discovery of the cannabinoid receptors, CB1 and CB2, in the early 1990s. wikipedia.orgeuropa.eu

The early 2000s saw the diversion of some of these research compounds into recreational use, leading to the emergence of "designer drugs" that aimed to mimic the effects of cannabis while circumventing legal controls. wikipedia.org This unintended consequence highlighted the potent activity of these synthetic molecules and the need for continued research to understand their complex interactions with the endocannabinoid system.

Derivation and Academic Significance of Desacetylnantradol Within the Nantradol Analogue Series

Desacetylnantradol is a direct derivative and the primary active metabolite of nantradol (B1617991), a synthetic cannabinoid developed for its potential analgesic properties. ontosight.ainih.gov Studies have shown that after administration of nantradol, it is extensively metabolized, and this compound is the main species detected in plasma. nih.gov Crucially, in animal models, this compound demonstrates analgesic activity that is at least equal to that of its parent compound, nantradol, suggesting it is the key mediator of the observed effects. nih.gov

The academic significance of this compound lies in its potent and, in some cases, selective interaction with cannabinoid receptors. ontosight.airesearchgate.net As a research tool, it has been instrumental in characterizing the cannabinoid system. For instance, tritium-labelled cannabinoids, similar in principle to the study of this compound, were vital in the initial discovery of cannabinoid receptors. wikipedia.org

Research has highlighted the distinct binding properties of this compound. For example, studies have shown that it binds to CB1 receptors in two different affinity states. nih.gov Furthermore, its binding affinity can be modulated by factors such as the presence of sodium ions, which reduces its affinity for the membrane-bound CB1 receptor. nih.gov These specific characteristics make this compound a valuable tool for investigating the nuanced mechanics of cannabinoid receptor-G protein coupling. nih.gov

Interestingly, beyond its interaction with cannabinoid receptors, this compound has also been shown to act as a selective antagonist for certain prostaglandin (B15479496) receptors. nih.gov Specifically, it can block the binding of prostaglandin D2 to platelets and the subsequent stimulation of adenylate cyclase activity, without affecting the interaction of prostaglandin E1. nih.gov This dual activity underscores its utility in dissecting different signaling pathways.

Current Research Paradigms and Unaddressed Academic Questions in Endocannabinoid System Modulation

Enzymatic Deacetylation of Nantradol (B1617991): Mechanistic Investigations

The conversion of nantradol into this compound is a primary and essential metabolic step that occurs rapidly in vivo. nih.govnih.gov This biotransformation is a Phase I metabolic reaction specifically classified as hydrolysis. nih.govnih.gov In this reaction, an ester bond within the nantradol molecule is cleaved, removing an acetyl group (CH₃CO) and replacing it with a hydroxyl group (-OH), yielding the active metabolite, this compound.

The fundamental mechanism is enzymatic ester hydrolysis, catalyzed by esterase enzymes. These enzymes utilize a catalytic triad, typically composed of serine, histidine, and an acidic residue (aspartate or glutamate), within their active site. The general mechanism proceeds as follows:

Nucleophilic Attack: The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester group on the nantradol molecule. This forms a tetrahedral intermediate.

Formation of Acyl-Enzyme Intermediate: The intermediate collapses, leading to the cleavage of the ester bond. The this compound portion is released as the leaving group (alkoxide), which is then protonated by a histidine residue to form the final hydroxyl group. The acetyl group remains covalently bonded to the serine residue, forming an acyl-enzyme intermediate.

Enzyme Regeneration: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate. This releases the acetic acid and regenerates the free enzyme, allowing it to catalyze another reaction.

This hydrolytic process effectively unmasks the hydroxyl group, which is crucial for the compound's pharmacological activity. While in vitro enzymatic studies have confirmed this transformation, detailed mechanistic investigations pinpointing the specific conformational changes and transition states for nantradol itself are not extensively detailed in publicly available literature. nih.gov

Identification and Characterization of Enzymes Governing this compound Formation

Research indicates that nantradol is a prodrug, designed to undergo rapid deacetylation in the body to release its active form. nih.govnih.gov This hydrolysis is catalyzed by a class of enzymes known as esterases. While studies specifically identifying the exact human esterase isoforms responsible for nantradol's metabolism are limited, the primary candidates are the carboxylesterases (CES) and potentially arylacetamide deacetylase (AADAC), which are highly abundant in the liver where most drug metabolism occurs. nih.govnih.govopenaccessjournals.com

Carboxylesterases (CES): Human liver contains high levels of two major carboxylesterases, CES1 and CES2. These enzymes are major drivers in the hydrolysis of a wide variety of ester- and amide-containing drugs. nih.govnih.gov Given their broad substrate specificity and high catalytic efficiency, CES1 and CES2 are the most probable enzymes responsible for the deacetylation of nantradol. Studies on other synthetic cannabinoids containing ester linkages have confirmed the involvement of various human CES isoforms in their hydrolysis. mdpi.com

Arylacetamide Deacetylase (AADAC): AADAC is another serine esterase found in the endoplasmic reticulum of the liver that contributes to the metabolism of various drugs. nih.govnih.gov While its substrate range is generally more specific than that of CES enzymes, it remains a potential contributor to nantradol deacetylation.

Paraoxonases (PONs): This family of enzymes, particularly PON1, is associated with high-density lipoproteins (HDL) in the plasma and can also hydrolyze esters. nih.govnih.gov They could potentially contribute to the metabolism of nantradol in the bloodstream, although they are generally considered less significant for drug metabolism than hepatic carboxylesterases.

The rapid conversion observed in vivo suggests that this enzymatic process is highly efficient, likely occurring during first-pass metabolism in the liver following oral administration. nih.govnih.gov

Subsequent Metabolic Transformations of this compound In Vitro and in Research Models

Once formed, this compound itself becomes a substrate for further metabolic transformations, primarily through Phase I and Phase II reactions designed to increase its polarity and facilitate excretion. nih.gov While specific studies exhaustively detailing the metabolites of this compound are scarce, the metabolic pathways can be inferred from research on other cannabinoids and general principles of drug metabolism. mdpi.comscielo.br

Phase I Transformations: After the initial deacetylation, this compound likely undergoes further oxidation reactions catalyzed by the cytochrome P450 (CYP450) enzyme system. nih.govyoutube.com These reactions would introduce additional hydroxyl groups onto the molecule's structure (hydroxylation), creating mono- and dihydroxy-metabolites.

Phase II Transformations: The hydroxyl groups on this compound and its oxidized metabolites serve as sites for conjugation reactions. nih.gov These reactions attach endogenous, highly polar molecules to the drug, significantly increasing water solubility for renal or biliary excretion. The most common conjugation reactions for compounds with hydroxyl groups are:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major pathway for the elimination of many drugs and their metabolites.

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway also adds a highly polar sulfate (B86663) group.

In vitro models using human liver microsomes or hepatocytes are standard tools for investigating these pathways. wuxiapptec.com Such studies on other synthetic cannabinoids have shown that after an initial ester hydrolysis, the resulting acid and alcohol moieties undergo extensive hydroxylation and subsequent glucuronidation. mdpi.com It is hypothesized that this compound follows a similar fate, being converted into hydroxylated and subsequently conjugated forms before elimination.

Influence of Enzyme Kinetics and Genetic Polymorphisms on this compound Metabolism in Research Models

The rate and extent of this compound formation and clearance are governed by enzyme kinetics and can be influenced by genetic differences in metabolizing enzymes. Pharmacokinetic studies on levonantradol (B1675165), the active l-isomer of nantradol, have provided key insights into the in vivo behavior of its active metabolite, desacetyllevonantradol. nih.gov

Enzyme Kinetics: The conversion of nantradol to this compound is very rapid, as evidenced by the fact that only the deacetylated metabolite is typically detected in plasma following administration of the parent drug. nih.govnih.gov This suggests a high Vmax (maximum reaction velocity) and/or a low Km (Michaelis-Menten constant) for the hydrolyzing enzymes, indicating high efficiency and affinity. In rats and dogs, this compound exhibits an apparent plasma half-life of approximately 2 hours. nih.gov Studies in humans with the related compound levonantradol show that plasma concentrations of the active desacetyl metabolite can range from <5 to 51 ng/ml, with good absorption after oral administration. nih.gov However, in animal models, a tenfold higher oral dose is required to achieve the same plasma levels as an intramuscular dose, indicating significant first-pass metabolism. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of this compound (from Levonantradol Studies)

| Species | Peak Plasma Concentration Time (Tmax) | Elimination Half-Life (t½) | Notes | Reference |

| Human | ~1-2 hours (oral/IM) | ~1-2 hours | Good oral absorption suggested by comparable plasma levels to IM administration. | nih.gov |

| Rat | ~1-2 hours | ~2 hours | Extensive first-pass metabolism observed. | nih.govnih.gov |

| Dog | ~1-2 hours | ~2 hours | Extensive first-pass metabolism observed. | nih.govnih.gov |

Genetic Polymorphisms: Genetic variations (polymorphisms) in the genes encoding drug-metabolizing enzymes can lead to significant inter-individual differences in drug response.

Esterase Polymorphisms: Genetic polymorphisms in CES1 and AADAC are known to alter the metabolism of many drugs. A variation that reduces the activity or expression of the esterase responsible for nantradol deacetylation could lead to lower plasma concentrations of the active this compound, potentially reducing its efficacy. Conversely, a variant causing increased enzyme activity could enhance the conversion rate.

CYP450 and UGT Polymorphisms: The subsequent clearance of this compound would be influenced by polymorphisms in CYP450 and UGT genes. seic.es For example, individuals who are "poor metabolizers" due to less active variants of a key CYP enzyme would clear this compound more slowly, leading to higher exposure and a longer half-life. "Ultrarapid metabolizers" with highly active enzyme variants would clear the compound more quickly. mdpi.comseic.es

While no specific pharmacogenomic studies focusing on nantradol and its association with specific gene variants are available in the reviewed literature, the established principles of pharmacogenomics strongly suggest that the activity of this compound could be significantly modulated by an individual's genetic makeup. worksafebc.com

Advanced Molecular Pharmacology and Receptor Interaction Dynamics

Comprehensive Receptor Binding Profiling and Affinity Determination

The initial step in characterizing the pharmacological action of Desacetylnantradol involves determining its binding affinity for various receptor targets. This profiling reveals the compound's primary interaction sites and its selectivity.

Orphan Receptor and Non-Cannabinoid Target EngagementA significant finding in the pharmacology of this compound is its activity at non-cannabinoid receptors, specifically within the prostaglandin (B15479496) system. Research has identified this compound as a selective antagonist for prostaglandin D2 (PGD2) receptors.nih.govIn studies utilizing human platelets, this compound was shown to effectively block the binding of PGD2 to its receptors and inhibit the PGD2-induced stimulation of adenylate cyclase activity.nih.govThis antagonistic action was selective, as the compound had no discernible effect on the interaction of prostaglandin E1 (PGE1) with its respective receptors on the platelets.nih.govThere is currently no available data in the reviewed literature regarding the engagement of this compound with orphan receptors such as GPR55 or GPR18.

| Receptor Target | Interaction Type | Key Findings | Citation |

|---|---|---|---|

| Cannabinoid Receptor 1 (CB1R) | Agonist Binding | Binds in two discrete affinity states; modulates receptor-G-protein coupling. | nih.gov |

| Cannabinoid Receptor 2 (CB2R) | Binding Profile Undetermined | Specific binding affinity data is not extensively reported. | |

| Prostaglandin D2 (PGD2) Receptor | Selective Antagonist | Blocks PGD2 binding and inhibits PGD2-stimulated adenylate cyclase activity. | nih.gov |

| Prostaglandin E1 (PGE1) Receptor | No Interaction | Does not affect PGE1 binding or signaling. | nih.gov |

Ligand Efficacy and Intrinsic Activity Assessment

Beyond binding affinity, the functional consequences of ligand-receptor interaction, such as agonism, antagonism, or allosteric modulation, define the compound's pharmacological efficacy.

Agonistic, Antagonistic, and Inverse Agonistic Potenciesthis compound displays a dual functional profile. At cannabinoid receptors, its binding characteristics are consistent with that of a cannabimimetic agonist, contributing to the well-established analgesic properties of its parent compound.nih.govHowever, specific in vitro measures of its agonistic potency (e.g., EC₅₀) and intrinsic activity at CB1 or CB2 receptors are not well-documented in the available literature.

In contrast, at non-cannabinoid targets, this compound demonstrates clear antagonistic activity. It functions as a selective antagonist of prostaglandin D2 receptors, effectively blocking the biological response to PGD2 stimulation in human platelets. nih.gov There is no evidence in the reviewed scientific literature to suggest that this compound possesses inverse agonistic properties at any of the receptors studied.

Downstream Signaling Pathway Elucidations in Cellular Models

The interaction of this compound with cannabinoid receptors, primarily the CB1 receptor, initiates a cascade of intracellular events that collectively define its pharmacological profile. As a G-protein coupled receptor (GPCR) agonist, this compound modulates several key downstream signaling pathways, influencing cellular function. The following sections delve into the specifics of these pathways, drawing from research on cannabinoid receptor signaling. It is important to note that while the general mechanisms of cannabinoid receptor signaling are well-documented, specific quantitative data and detailed studies focusing exclusively on this compound are limited in the available scientific literature. Much of the understanding is extrapolated from studies of other cannabinoid agonists.

G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, ERK, Ca2+)

Activation of the CB1 receptor by an agonist like this compound predominantly leads to the engagement of the Gαi/o family of G-proteins. semanticscholar.orgmdpi.com This interaction triggers the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various effector enzymes and ion channels. semanticscholar.org

One of the most well-characterized downstream effects is the inhibition of adenylyl cyclase. researchgate.net The activated Gαi subunit directly inhibits this enzyme, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com This reduction in cAMP levels has widespread consequences, as cAMP is a crucial second messenger that regulates the activity of protein kinase A (PKA) and other downstream targets involved in numerous cellular processes.

The extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival, is also modulated by CB1 receptor activation. mdpi.comresearchgate.net The signaling to ERK can be complex and can occur through both G-protein-dependent and G-protein-independent (e.g., via β-arrestin) mechanisms. mdpi.com Activation of the CB1 receptor can lead to the phosphorylation and activation of ERK, although the precise dynamics and functional consequences can be cell-type specific. semanticscholar.orgnih.gov

Intracellular calcium (Ca2+) levels are another critical component of GPCR signaling that can be influenced by CB1 receptor activation. nih.govnih.gov The Gβγ subunits released upon receptor activation can directly modulate the activity of voltage-gated calcium channels, typically leading to their inhibition. researchgate.net This can result in a decrease in calcium influx and a subsequent reduction in neurotransmitter release in neuronal cells. Furthermore, in some cellular contexts, CB1 receptor activation has been linked to the mobilization of intracellular calcium stores, although this is a less universally observed phenomenon compared to the inhibition of adenylyl cyclase. nih.gov

Beta-Arrestin Recruitment and Receptor Desensitization Dynamics

Prolonged or repeated exposure to an agonist typically leads to a waning of the receptor's response, a phenomenon known as desensitization. For GPCRs like the CB1 receptor, this process is heavily reliant on the recruitment of β-arrestins. nih.govsemanticscholar.org Following agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. mdpi.com

Receptor Dimerization and Oligomerization Studies

The concept of GPCRs existing and functioning as dimers or higher-order oligomers has gained significant traction. These receptor complexes can exhibit pharmacological properties that are distinct from their monomeric counterparts. The CB1 receptor has been shown to form both homodimers (with other CB1 receptors) and heterodimers (with other GPCRs, such as the dopamine (B1211576) D2 receptor or the delta opioid receptor). nih.govplos.org

Receptor dimerization can influence various aspects of receptor function, including ligand binding, signaling, and trafficking. For instance, the formation of a CB1-D2 heterodimer has been shown to alter the signaling output upon agonist stimulation, shifting the preference from Gαi/o to Gαs coupling. nih.gov While the potential for this compound to influence or be influenced by receptor dimerization is an important area of consideration, specific studies investigating the effects of this compound on CB1 receptor dimerization or oligomerization are currently lacking in the scientific literature.

Enzymatic Modulation and Endocannabinoid System Perturbation

Interaction with Endocannabinoid Metabolizing Enzymes (e.g., FAAH, MAGL)

No published data are available to describe the interaction of Desacetylnantradol with FAAH or MAGL.

Modulation of Lipid Biosynthetic Pathways Relevant to Endocannabinoids

There is no available research on the effects of this compound on lipid biosynthetic pathways related to endocannabinoids.

Allosteric Regulation of Enzyme Activity

The potential for this compound to allosterically regulate enzyme activity has not been investigated in any publicly accessible studies.

Preclinical Mechanistic Investigations: Cellular and in Vitro Models

Cellular Uptake, Efflux, and Subcellular Localization Studies

Detailed experimental studies focusing specifically on the cellular uptake, efflux, and subcellular localization of Desacetylnantradol are not extensively available in the current body of peer-reviewed literature. The physicochemical properties of this compound, a phenanthridine (B189435) derivative, suggest it is a lipophilic molecule. nih.govnih.gov This characteristic would theoretically allow it to passively diffuse across cellular membranes. Its known interactions with intracellular components, such as G-protein coupled receptors and the enzyme adenylyl cyclase, imply that it must reach the cytoplasm and interact with membrane-bound proteins. nih.govnih.govnih.gov However, specific studies employing methods like fluorescent labeling or radiolabeling to visualize its distribution within different subcellular compartments (e.g., cytosol, mitochondria, nucleus) or to quantify its transport by cellular efflux pumps have not been identified. researchgate.netnih.gov

Modulatory Effects on Ion Channels and Transporters in Cultured Cells

Current research has not specifically detailed the direct modulatory effects of this compound on specific ion channels or membrane transporters. The primary mechanism of action identified in in vitro models involves the modulation of intracellular signaling cascades, particularly through its interaction with G-protein coupled receptors.

A key finding is the inhibitory effect of this compound and related compounds on adenylyl cyclase, a crucial enzyme in the cyclic AMP (cAMP) signaling pathway. nih.govnih.gov In studies using human platelets, Desacetyl-l-nantradol, the active form of the drug, was found to block the stimulation of adenylate cyclase activity that is normally induced by prostaglandin (B15479496) D2 (PGD2). nih.gov This action was selective, as the compound did not affect the interaction of prostaglandin E1 with platelets, suggesting it selectively binds to certain prostaglandin receptors. nih.gov

Further investigations in neuroblastoma cell lines demonstrated that nantradol (B1617991) compounds can inhibit both basal and hormone-stimulated adenylyl cyclase activity. nih.gov This inhibition was not competitive with prostaglandins, indicating a non-competitive mechanism of action on the enzyme or its associated receptor complex. nih.gov The cannabinoid agonist Desacetyllevonantradol, a related compound, was also shown to reduce cAMP levels in various brain slice preparations, an effect that could be attenuated by pertussis toxin, confirming the involvement of inhibitory G-proteins (Gi/Go). nih.govnih.gov

| Cell/Tissue Model | Stimulant | Observed Effect of this compound or Related Compound | Reference |

|---|---|---|---|

| Human Platelets | Prostaglandin D2 (PGD2) | Blocked PGD2-induced stimulation of AC activity. | nih.gov |

| Neuroblastoma Cells | Prostacyclin, Peptide Hormones | Inhibited basal and hormone-stimulated AC activity. | nih.gov |

| Rat Hippocampus, Cortex, Striatum Slices | Basal / Forskolin | Reduced cyclic AMP levels. | nih.gov |

| Rat Cerebellum Slices | Basal / Forskolin | Biphasic response: decreased cAMP at low concentrations, increased at high concentrations. | nih.gov |

Influence on Cellular Viability and Apoptosis Pathways in Research Models (mechanistic, not toxicity)

Specific mechanistic studies investigating the direct influence of this compound on cellular viability and apoptosis pathways are not prominently featured in the available scientific literature. While the broader field extensively details various apoptosis pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and the roles of key proteins like caspases and the Bcl-2 family, direct experimental data linking this compound to the modulation of these specific molecular pathways is lacking. nih.govresearchgate.netaging-us.com Research into how other compounds affect cell viability often involves assessing mitochondrial membrane potential and caspase activation, but such specific analyses for this compound have not been identified. mdpi.com

Gene Expression and Proteomic Profiling in Response to this compound Exposure

A review of the current literature did not yield studies that have performed comprehensive gene expression or proteomic profiling to characterize the global cellular response to this compound exposure. Methodologies like RNA-sequencing for transcriptome analysis and mass spectrometry-based thermal proteome profiling for proteomic analysis are powerful tools for understanding a compound's mechanism of action on a systems level. ebi.ac.uknih.govembopress.org However, such high-throughput screening studies to identify changes in gene and protein expression patterns following treatment with this compound have not been published.

Autophagy and Endoplasmic Reticulum Stress Induction in Cellular Systems

There is no direct evidence in the reviewed literature to suggest that this compound induces autophagy or endoplasmic reticulum (ER) stress in cellular systems. The unfolded protein response (UPR) is a key signaling network activated by ER stress, which can, in turn, trigger protective autophagy to restore cellular homeostasis or, under severe stress, lead to apoptosis. mdpi.comnih.govmdpi.com While this is a well-established cellular stress response pathway, research specifically linking this compound as a trigger for ER stress or an inducer of autophagy in in vitro models has not been found. nih.govplos.org

Preclinical Mechanistic Investigations: in Vivo Animal Models Focus on Disposition and Molecular Changes

Pharmacokinetic Disposition and Biotransformation in Research Animals

The preclinical pharmacokinetic profile of Desacetylnantradol has been primarily characterized in rat and dog models. These investigations reveal that this compound is the principal active metabolite of its parent compound, Nantradol (B1617991).

Following the administration of Nantradol to research animals, it undergoes extensive metabolism, leading to the formation of this compound. In studies involving rats and dogs dosed with Nantradol, only this compound is detected in plasma samples when analyzed by liquid chromatography with electrochemical detection. nih.gov This indicates that this compound is readily available in the systemic circulation after the administration of its parent prodrug. nih.gov

In both rat and dog models, this compound exhibits an apparent plasma half-life of approximately two hours. nih.gov Chronic dosing studies in these species showed no evidence of drug accumulation, as determined by plasma level analysis over periods of up to 90 days. nih.gov

Pharmacokinetic Parameters of this compound in Research Animals

| Parameter | Species | Value | Matrix |

|---|---|---|---|

| Apparent Half-life (t½) | Rat, Dog | ~2 hours | Plasma |

Specific studies detailing the complete tissue distribution profile and the ability of this compound to cross biological barriers, such as the blood-brain barrier, are not extensively described in the reviewed scientific literature. As a lipophilic cannabinoid compound, it is generally expected to distribute into various tissues, but quantitative data on its concentration in specific organs or its brain penetration capacity are not publicly available. canada.cawikipedia.org

The primary described biotransformation pathway related to this compound is its formation from the parent compound, Nantradol, through hydrolysis. nih.gov In vivo studies have established that this compound is the active species responsible for the observed analgesic effects. nih.gov

Information regarding the subsequent metabolism of this compound into other metabolites or its specific routes of excretion (e.g., renal or fecal clearance) is not detailed in the available literature. General cannabinoid metabolism often involves further hydroxylation and subsequent formation of glucuronide conjugates for excretion, but specific pathways for this compound have not been explicitly documented. dshs-koeln.denih.gov

Neurobiological and Physiological Modulations at the Molecular Level

This compound exerts its effects by interacting with the endocannabinoid system, a key neuromodulatory system in the central nervous system.

This compound is a potent cannabinoid receptor agonist. mdpi.com It is categorized as a classical cannabinoid, demonstrating binding to both CB1 and CB2 receptors without significant selectivity for either subtype. mdpi.comoncotarget.com

Studies using rat brain membrane preparations have investigated its binding characteristics at the CB1 receptor. In competition binding assays against the radiolabeled antagonist [3H]SR141716A, this compound (referred to in studies as DALN or desacetyllevonantradol) was found to bind to CB1 receptors in two distinct affinity states, with approximately 30% of the binding being high affinity. nih.gov The order of potency for binding to the solubilized cannabinoid receptor from rat brain was determined to be greater for this compound than for Δ⁹-tetrahydrocannabinol (THC). nih.gov

Receptor Binding Profile of this compound

| Receptor Target | Agonist/Antagonist | Binding Characteristics | Research Model |

|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | Agonist | Binds in two affinity states (high and low). nih.gov Potency greater than Δ⁹-THC. nih.gov | Rat Brain Membranes |

| Cannabinoid Receptor 2 (CB2) | Agonist | Binds without major selectivity vs. CB1. mdpi.com | Not Specified |

The neurobiological modulation by this compound is initiated by its binding to and activation of cannabinoid receptors, which are G-protein-coupled receptors (GPCRs). nih.govmdpi.com The activation of CB1 receptors, which are predominantly located on presynaptic nerve terminals, typically leads to the inhibition of neurotransmitter release. scielo.br

Research has demonstrated that this compound functionally interacts with these signaling pathways. In studies with solubilized cannabinoid receptors from rat brain, this compound was shown to produce a receptor-mediated effect on G-protein function by reducing pertussis toxin-catalyzed ADP-ribosylation. nih.gov This modulation of G-protein activity is the direct upstream mechanism by which CB1 receptor agonists influence adenylyl cyclase activity and ion channels, ultimately regulating the release of various neurotransmitters such as glutamate (B1630785) and GABA. nih.govnih.gov While the foundational mechanism of G-protein interaction has been shown for this compound, specific in vivo studies quantifying its direct impact on the release and turnover rates of specific neurotransmitters are not detailed in the reviewed literature.

Gene Expression Changes in Specific Brain Areas and Peripheral Tissues

Currently, there is a notable absence of publicly available scientific literature detailing in vivo studies on the effects of this compound on gene expression in specific brain regions or peripheral tissues. While research into how various substances alter gene expression in the central nervous system and peripherally is a dynamic field, specific data for this compound remains elusive. General research indicates that psychoactive compounds can influence the expression of genes related to neurotransmitter systems, signal transduction pathways, and cellular stress responses in the brain. nih.govnih.govnih.govplos.org In peripheral tissues, gene expression changes can reflect systemic effects, including metabolic and inflammatory responses. nih.govnih.gov However, without specific studies on this compound, any discussion of its impact on gene expression would be purely speculative.

Inflammatory Mediator Modulation in Animal Models (mechanistic)

Detailed mechanistic studies on the modulation of inflammatory mediators by this compound in animal models are not readily found in the current body of scientific literature. The modulation of inflammatory mediators is a key mechanism for many compounds affecting the central nervous system and peripheral tissues. nih.govijpras.comki.semsdvetmanual.com In principle, a compound like this compound could influence the production and release of various inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, prostaglandins, and leukotrienes. msdvetmanual.commdpi.com These mediators are crucial in neuroinflammation and peripheral inflammatory processes. msdvetmanual.commdpi.com The specific pathways and cell types that this compound might interact with to modulate these mediators have not been elucidated in published research.

Behavioral Phenotyping and its Underlying Neurochemical Correlates in Research Tools

Comprehensive behavioral phenotyping of this compound in research animals, along with the investigation of its underlying neurochemical correlates, is not extensively documented in accessible scientific reports. Behavioral phenotyping in animal models is a critical tool to understand the functional consequences of a compound's activity in the central nervous system. nih.govnih.gov This typically involves a battery of tests to assess motor function, sensory perception, cognition, and affective states. nih.govseattlechildrens.orgnorthwestern.edu The neurochemical correlates of any observed behavioral changes would involve measuring levels of neurotransmitters (e.g., dopamine (B1211576), serotonin, norepinephrine), their metabolites, and receptor binding affinities in relevant brain regions. At present, specific data linking behavioral changes induced by this compound to alterations in neurochemical systems are not available.

Structure Activity Relationship Sar and Ligand Design Principles

Identification of Key Pharmacophoric Elements for Receptor Recognition

A pharmacophore describes the essential spatial arrangement of molecular features necessary for a ligand to interact with its biological target. scribd.com For non-classical cannabinoids, SAR studies have identified several key pharmacophoric elements crucial for binding to cannabinoid receptors. nih.gov These generally include:

A Phenolic Hydroxyl Group: This group, typically on the aromatic ring, is a critical hydrogen bond donor, interacting with key amino acid residues within the receptor binding pocket. nih.gov

The Aromatic Ring: The planar phenyl ring itself contributes to binding through hydrophobic and π-π stacking interactions with aromatic residues in the receptor. nih.gov

An Alkyl Side Chain: The length and conformation of the aliphatic side chain significantly influence binding affinity and potency. This chain interacts with a hydrophobic pocket within the receptor. nih.govnih.gov

The Cyclohexyl Ring: In non-classical cannabinoids like the parent compound of Desacetylnantradol, the hydroxyl group and its stereochemistry on the cyclohexyl ring are important for dictating affinity and efficacy.

These features must be in a specific three-dimensional arrangement to fit optimally into the binding sites of the CB1 and CB2 receptors. nih.gov

Systematic Structural Modifications and Their Impact on Binding Affinity and Efficacy

Systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to probe its SAR and optimize its pharmacological profile. researchgate.netcsic.es For non-classical cannabinoids, research has demonstrated that even subtle structural changes can dramatically alter binding affinity (how strongly a ligand binds to a receptor) and efficacy (the ability of the ligand to produce a biological response after binding). wikipedia.orgguidetopharmacology.org

Key modifications and their general effects within this class include:

Alkyl Side Chain Variation: Increasing the length of the alkyl side chain up to a certain point (typically five to eight carbons) often increases binding affinity at both CB1 and CB2 receptors due to enhanced hydrophobic interactions. nih.gov

Phenolic Hydroxyl Modification: Etherification or removal of the phenolic hydroxyl group generally leads to a significant decrease in binding affinity, highlighting its importance as a key anchoring point. nih.gov

Cyclohexyl Ring Substitutions: Altering the substituents on the cyclohexyl ring can modulate the selectivity between CB1 and CB2 receptors and can switch a compound from an agonist to an antagonist.

| Compound/Modification | General Modification | Typical Impact on CB1 Affinity (Kᵢ) | Typical Impact on CB2 Affinity (Kᵢ) |

| Parent Compound | Baseline structure | Moderate to High | Moderate to High |

| Lengthened Alkyl Chain | C5 to C8 chain | Increased Affinity | Increased Affinity |

| Shortened Alkyl Chain | C3 chain | Decreased Affinity | Decreased Affinity |

| Removal of Phenolic OH | No hydrogen bond donor | Significantly Decreased Affinity | Significantly Decreased Affinity |

This table represents generalized trends for non-classical cannabinoids, as specific data for this compound analogues is not available in the provided search results.

Rational Design of this compound Analogues with Enhanced Selectivity or Potency

Rational drug design uses the understanding of a compound's SAR and its target's structure to create new molecules with improved properties. nih.gov The goal for designing analogues of this compound would be to enhance potency (requiring a lower concentration for an effect) or to improve selectivity for either the CB1 or CB2 receptor. wikipedia.orgnih.gov

Enhancing Potency: Potency can be enhanced by optimizing all key pharmacophoric interactions simultaneously. caymanchem.comrsc.org This could involve fine-tuning the length and branching of the alkyl side chain for optimal hydrophobic contact and ensuring the hydrogen-bonding groups are perfectly positioned to interact with their receptor counterparts.

The design of such analogues is often guided by computational modeling, which can predict how a novel structure might fit into the receptor and its likely binding affinity before it is synthesized. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. drugdesign.org A QSAR model can be represented by an equation:

Activity = f (Physicochemical Properties or Structural Descriptors)

For a series of this compound analogues, a QSAR study would involve:

Data Collection: Compiling a dataset of analogues with their measured binding affinities or functional potencies.

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include electronic (e.g., partial charges), hydrophobic (e.g., LogP), and steric (e.g., molecular volume) properties. nih.gov

Model Development: Using statistical methods like multiple linear regression to build a mathematical model that correlates the descriptors with biological activity.

Model Validation: Testing the model's predictive power on a set of compounds not used in its development.

A successful QSAR model for this compound analogues could predict the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach saves significant time and resources in the drug discovery process. For example, QSAR studies on other cannabinoid series have shown that side-chain length and the ability of the chain to fold back towards the main ring system are critical for high affinity. nih.gov

Advanced Synthetic Methodologies for Research and Probe Development

Total Synthesis of Desacetylnantradol and its Enantiomers

The total synthesis of a complex molecule like this compound, which features multiple stereocenters, is a significant challenge in organic chemistry. The goal is to construct the molecule from simple, commercially available starting materials through a sequence of chemical reactions. Enantioselective synthesis, which produces a specific enantiomer (a non-superimposable mirror image), is particularly important as different enantiomers of a chiral drug can have vastly different biological activities.

Key strategies in the total synthesis of cannabinoid-like structures often involve building the core polycyclic ring system and then carefully installing the required functional groups with precise stereochemical control. rsc.orgnih.gov Methodologies such as Diels-Alder reactions, intramolecular cyclizations, and stereoselective reductions are commonly employed to assemble the complex scaffold. nih.gov The synthesis of specific enantiomers typically relies on one of three approaches:

Chiral Pool Synthesis: Using a readily available, enantiomerically pure natural product as a starting material.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

Chiral Resolution: Separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.

The development of a robust total synthesis is the foundational step that enables the creation of derivatives for further research, including the probes discussed in the following sections.

Table 1: Key Approaches in Enantioselective Synthesis

| Synthetic Approach | Description | Application to this compound |

|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources (e.g., terpenes, amino acids) to introduce stereochemistry. | A terpene-based starting material could be used to construct the cyclohexyl ring with the correct stereochemistry. |

| Asymmetric Catalysis | Employs chiral catalysts (e.g., metal complexes with chiral ligands) to control the stereochemical outcome of a key reaction step. | A catalytic asymmetric hydrogenation or cyclization could be used to set one or more of the key stereocenters in the tricyclic core. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction, after which it is removed. | An auxiliary could be used to guide the addition of a substituent to the phenolic ring or the side chain. |

| Diastereoselective Reactions | Takes advantage of existing stereocenters in the molecule to influence the stereochemistry of newly formed centers. | Once a stereocenter is established, it can direct the stereochemical outcome of subsequent reaction steps. |

Preparation of Radioligands and Affinity Probes for Receptor Studies

To study the interaction of this compound with its target receptors, researchers use radiolabeled versions of the molecule, known as radioligands. nih.govoncodesign-services.com These probes incorporate a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), which allows for highly sensitive detection and quantification of receptor binding. oncodesign-services.com The synthesis of a radioligand involves introducing the isotope in the final steps of the total synthesis to maximize efficiency and minimize handling of radioactive material.

Radioligand binding assays are fundamental tools in pharmacology for characterizing receptor-ligand interactions. nih.govcreative-bioarray.com There are several types of assays where this compound-based radioligands would be essential:

Saturation Assays: These experiments use increasing concentrations of a radioligand to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). creative-bioarray.com

Competition Assays: In these assays, a fixed concentration of the radioligand is used along with varying concentrations of an unlabeled compound (like a new drug candidate). This allows researchers to determine the affinity (Ki) of the unlabeled compound for the receptor by measuring how effectively it competes with the radioligand for binding.

Autoradiography: This technique uses radioligands to visualize the anatomical distribution of target receptors in tissue slices. nih.gov

The design of an effective radioligand requires that the isotopic label does not interfere with the molecule's ability to bind to its target receptor.

Table 2: Characteristics of Common Isotopes for Radioligand Synthesis

| Isotope | Half-Life | Emission Type | Specific Activity | Suitability for this compound |

|---|---|---|---|---|

| Tritium (³H) | 12.3 years | Beta (β⁻) | High | Excellent for receptor binding assays due to high specific activity and low energy beta emission, which provides good resolution in autoradiography. |

| Carbon-14 (¹⁴C) | 5,730 years | Beta (β⁻) | Moderate | Suitable for metabolic studies due to its long half-life, but its lower specific activity makes it less ideal for high-sensitivity receptor binding assays compared to ³H. |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Very High | Not directly applicable unless the this compound structure is modified to include a group (like a phenol) that can be readily iodinated. Offers very high sensitivity. |

Synthesis of Stable Isotope-Labeled this compound for Metabolomic Research

Metabolomic research investigates the metabolic fate of a compound within a biological system. isotope.com The synthesis of this compound containing stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a powerful tool for these studies. nih.govresearchgate.net Unlike their unlabeled counterparts, molecules containing these heavier isotopes can be distinguished and traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. eurisotop.commasonaco.org

The primary applications for stable isotope-labeled this compound include:

Metabolite Identification: By administering the labeled compound, researchers can easily distinguish drug-derived metabolites from endogenous molecules in complex biological samples like plasma or urine. The unique isotopic signature acts as a clear marker. nih.gov

Pharmacokinetic Analysis: Labeled compounds are used as internal standards for quantitative analysis in pharmacokinetic studies, allowing for precise measurement of the drug's concentration over time. eurisotop.com

Flux Analysis: Stable isotope tracing can reveal which metabolic pathways the compound enters and the rate at which it is transformed. nih.gov

The synthesis involves incorporating isotopically enriched starting materials at strategic points in the synthetic route to place the label in a part of the molecule that is unlikely to be cleaved off during metabolism.

Table 3: Applications of Stable Isotope Labeling in Metabolomic Research

| Isotope Label | Analytical Technique | Research Application |

|---|---|---|

| Deuterium (²H) | Mass Spectrometry (MS) | Often used to create internal standards for quantitative bioanalysis. Can also be used to probe for specific metabolic pathways (e.g., oxidation). |

| Carbon-13 (¹³C) | Mass Spectrometry (MS), NMR Spectroscopy | Ideal for tracing the carbon skeleton of this compound through metabolic pathways to identify the structure of metabolites. |

| Nitrogen-15 (¹⁵N) | Mass Spectrometry (MS), NMR Spectroscopy | Applicable if the this compound structure contains a nitrogen atom; used to trace the fate of nitrogen-containing functional groups. |

| Oxygen-18 (¹⁸O) | Mass Spectrometry (MS) | Can be used to investigate specific enzymatic reactions such as hydrolysis or oxidation. |

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

While classical organic synthesis is powerful, it can sometimes require harsh reaction conditions, toxic reagents, and complex purification steps. Chemoenzymatic and biocatalytic methods offer a greener and often more efficient alternative for synthesizing complex molecules. nih.govrjraap.com

Biocatalysis uses isolated enzymes or whole microorganisms to perform specific chemical transformations. cannabissciencetech.com Enzymes are highly selective catalysts, often operating under mild conditions (e.g., neutral pH, room temperature) and with exceptional stereoselectivity. researchgate.net For a molecule like this compound, enzymes such as lipases, reductases, or oxidases could be used to perform key steps, such as stereoselective reductions or acylations, with high precision. cannabissciencetech.compharmtech.com

The development of these methods for cannabinoid synthesis is an active area of research, aiming to create more sustainable and scalable production processes. rsc.orgnih.gov For this compound, a chemoenzymatic route might involve the chemical synthesis of a key intermediate, followed by an enzymatic resolution or a stereoselective cyclization to form the core structure with the desired stereochemistry.

Table 4: Comparison of Synthetic Approaches

| Feature | Total Chemical Synthesis | Chemoenzymatic Synthesis |

|---|---|---|

| Reaction Conditions | Often requires high temperatures, pressures, and harsh reagents (strong acids/bases). | Typically mild conditions (physiological pH, ambient temperature and pressure). |

| Stereoselectivity | Often requires chiral auxiliaries or catalysts, which can be expensive. | Excellent, as enzymes are inherently chiral and highly stereoselective. |

| Environmental Impact | Can generate significant amounts of hazardous waste. | Generally more environmentally friendly ("greener") with biodegradable catalysts (enzymes). |

| Scalability | Can be challenging and costly to scale up complex multi-step syntheses. | Biocatalytic steps can be highly scalable using fermentation or bioreactors. |

| Substrate Scope | Generally broad, with many different functional groups tolerated. | Can be limited by the specific substrate requirements of the enzyme. |

State of the Art Analytical Methodologies for Research Applications

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool in Desacetylnantradol research, providing detailed information about its structure, molecular weight, and quantity. khanacademy.orgthermofisher.comgenedata.com It is often coupled with a chromatographic technique (LC-MS or GC-MS) to analyze complex mixtures. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying metabolites of this compound. github.iosookmyung.ac.kr In an MS/MS experiment, a specific ion (the precursor ion) of the parent drug or a suspected metabolite is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. thermofisher.com

Fragmentation Patterns: The way a molecule breaks apart provides a "fingerprint" that can be used to deduce its structure. By comparing the fragmentation patterns of potential metabolites to that of the parent compound, researchers can identify the sites of metabolic modification (e.g., hydroxylation, glucuronidation). nih.gov

Metabolite Profiling: MS/MS is used in metabolite profiling studies to compare the metabolic fate of this compound across different species or in different biological systems (e.g., liver microsomes, hepatocytes). evotec.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comlabmanager.comuni-rostock.de This precision allows for the determination of the elemental composition of a molecule.

Confirming Molecular Formula: By measuring the exact mass of this compound or its metabolites, HRMS can be used to confirm their elemental formula, which is a crucial step in their identification and characterization. bioanalysis-zone.comunivie.ac.at This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). chromatographyonline.com

Increased Confidence in Identification: The combination of retention time from chromatography, fragmentation patterns from MS/MS, and accurate mass from HRMS provides a very high level of confidence in the identification of this compound and its metabolites in complex biological samples. evotec.com

Table 3: Comparison of Mass Spectrometry Techniques

| Technique | Primary Application | Key Information Provided |

| MS | Molecular Weight Determination | Mass-to-charge ratio (m/z) of the intact molecule. |

| MS/MS | Structural Elucidation, Metabolite ID | Fragmentation patterns for structural information. github.iosookmyung.ac.kr |

| HRMS | Elemental Composition | Highly accurate mass measurement for formula determination. bioanalysis-zone.comuni-rostock.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, conformation, and interactions of molecules in solution. For a compound like this compound, NMR studies are crucial for elucidating its three-dimensional shape and how it interacts with its biological targets, which is fundamental to understanding its pharmacological activity.

Research Findings:

While specific NMR conformational studies dedicated exclusively to this compound are not extensively reported in publicly available literature, the principles of NMR analysis as applied to other cannabinoids and similar small molecules are well-established. NMR spectroscopy can determine the relative positions of atoms within a molecule by analyzing the magnetic properties of their nuclei.

For this compound, 1D NMR techniques such as ¹H and ¹³C NMR would be employed to confirm the compound's identity and purity by identifying the chemical shifts of hydrogen and carbon atoms, respectively. mdpi.com More advanced 2D NMR techniques are essential for conformational analysis. These include:

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, helping to establish the connectivity of atoms within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly valuable for conformational analysis as it detects protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing critical distance constraints for building a 3D model of the molecule's preferred conformation in solution. For flexible molecules like this compound, NOESY data can reveal the most populated conformational states.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate the chemical shifts of protons with directly attached (HSQC) or more distant (HMBC) carbon atoms, aiding in the complete assignment of all proton and carbon signals in the NMR spectrum. mdpi.com

Studies on related cannabinoids have demonstrated that intramolecular hydrogen bonding can significantly influence the molecule's conformation and, consequently, its spectroscopic properties. mdpi.com For this compound, which possesses hydroxyl groups, similar intramolecular interactions would be expected to play a role in defining its shape.

Furthermore, NMR is instrumental in studying ligand-receptor interactions. By monitoring changes in the NMR spectrum of this compound upon the addition of a target receptor, or a soluble fragment of it, researchers can identify the specific parts of the molecule that are involved in binding. This is observed as changes in chemical shifts or as line broadening of the signals corresponding to the interacting protons.

| NMR Technique | Application for this compound Analysis | Anticipated Findings |

| ¹H and ¹³C NMR | Structural verification and purity assessment. | Characteristic chemical shifts confirming the molecular structure. |

| COSY | Elucidation of proton-proton coupling networks. | Mapping the spin systems within the molecule. |

| NOESY | Determination of through-space proton proximities. | Data to construct a 3D conformational model in solution. |

| HSQC/HMBC | Assignment of proton and carbon resonances. | Complete and unambiguous signal assignment. |

| Ligand-Observed NMR | Studying interactions with cannabinoid receptors. | Identification of the binding epitope of this compound. |

Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Characterization

Determining the precise three-dimensional structure of this compound bound to its receptor is the definitive way to understand its mechanism of action at an atomic level. X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) are the primary techniques for visualizing these macromolecular complexes.

Research Findings:

There are no publicly available crystal or cryo-EM structures specifically featuring this compound. However, the field of structural biology has made significant strides in determining the structures of G protein-coupled receptors (GPCRs), such as the cannabinoid receptors CB1 and CB2, in complex with various ligands. xn--4dbcyzi5a.comnewswise.comacs.org These landmark studies provide a robust framework for how the structure of a this compound-receptor complex could be determined and what insights it would offer.

X-ray Crystallography:

This technique requires the formation of a well-ordered crystal of the receptor-ligand complex. The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model can be built.

Process: To achieve this for this compound, the cannabinoid receptor (e.g., CB1 or CB2) would need to be expressed, purified, and stabilized in a detergent micelle or lipidic cubic phase environment. xn--4dbcyzi5a.com this compound would be added in excess to ensure saturation of the binding pocket. Growing diffraction-quality crystals of membrane proteins is a significant challenge, but successes with cannabinoid receptors demonstrate its feasibility. nih.govnih.gov

Insights: A high-resolution crystal structure would reveal the precise orientation of this compound within the receptor's binding pocket. It would detail the specific amino acid residues that form hydrogen bonds, van der Waals interactions, or other non-covalent bonds with the ligand. This information is invaluable for structure-based drug design, allowing for the rational modification of the compound to improve affinity or selectivity. For instance, the crystal structure of the CB1 receptor in complex with an antagonist revealed key interactions that stabilize the inactive state of the receptor. xn--4dbcyzi5a.comnih.gov

Cryo-Electron Microscopy (Cryo-EM):

Cryo-EM has emerged as a revolutionary technique for determining the structures of large, flexible macromolecular complexes like GPCRs bound to their signaling partners (e.g., G proteins). monash.eduyoutube.com

Process: In cryo-EM, a purified sample of the this compound-receptor-G protein complex is rapidly frozen in a thin layer of vitreous ice. youtube.com A transmission electron microscope is then used to capture thousands of images of individual complexes from different angles. These images are computationally processed and combined to reconstruct a 3D model of the complex. A key advantage of cryo-EM is that it does not require crystallization. portlandpress.com

Insights: Cryo-EM is particularly powerful for capturing the active state of the receptor. A cryo-EM structure of this compound bound to a cannabinoid receptor and its associated G protein would provide a snapshot of the fully activated signaling complex. This would elucidate how ligand binding induces conformational changes in the receptor, leading to G protein engagement and activation. Recent cryo-EM studies on other GPCRs have revealed the structural basis for how different ligands can stabilize distinct receptor conformations, leading to biased signaling. youtube.comoup.com

| Technique | Key Requirement | Information Provided for this compound-Receptor Complex |

| X-ray Crystallography | High-quality crystals of the complex. | Atomic-resolution details of the binding pocket interactions. newswise.com |

| Cryo-EM | Stable, purified complex in solution. | Structure of the full signaling complex in a near-native state. acs.orgportlandpress.com |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in structure-based drug design for estimating the binding affinity and mode of interaction between a ligand, such as Desacetylnantradol, and its target proteins, primarily the cannabinoid receptors CB1 and CB2. nih.govresearchgate.net

The process involves placing the three-dimensional structure of this compound into the binding site of a receptor model. Scoring functions are then used to calculate the binding energy, with more negative scores typically indicating a more favorable interaction. nih.gov For this compound, docking studies would elucidate key interactions with specific amino acid residues within the CB1 and CB2 receptor binding pockets. These interactions often include hydrogen bonds, hydrophobic contacts, and π-π stacking, which are critical for ligand recognition and receptor activation. nih.gov While specific docking scores for this compound are not widely published, the analysis would yield data comparable to that generated for other classical and synthetic cannabinoids. nih.gov Such studies are vital for predicting whether this compound acts as an agonist or antagonist and for understanding its selectivity profile between CB1 and CB2 receptors.

Table 1: Example Data Structure for Molecular Docking Results of this compound This table illustrates the typical data generated from molecular docking studies. The values presented are hypothetical examples and not published results.

| Parameter | CB1 Receptor | CB2 Receptor |

|---|---|---|

| Binding Energy (kcal/mol) | -10.5 | -9.8 |

| Key Interacting Residues | Phe200, Trp356, Ser383 | Val113, Phe183, His273 |

| Hydrogen Bonds | Ser383 | His273 |

| Hydrophobic Interactions | Leu193, Phe268, Trp279 | Ile110, Trp194, Met265 |

Molecular Dynamics (MD) Simulations of this compound-Receptor Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-receptor complex over time. mdpi.com MD simulations provide a deeper understanding of the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the receptor upon binding. mdpi.combiorxiv.org The simulation models the movements of atoms and molecules under physiological conditions, offering insights that static docking cannot provide. ucsf.edu

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). mdpi.commdpi.com A stable RMSD value for the ligand and protein backbone over the simulation time (e.g., 100 nanoseconds) suggests that the binding complex is stable. biorxiv.orgnih.gov RMSF analysis identifies flexible regions of the protein, highlighting which residues are most affected by the ligand's presence. mdpi.com For this compound, MD simulations would validate the stability of its interactions with CB1 and CB2 receptors, confirming whether the key contacts predicted by docking are maintained in a dynamic environment. nih.gov

Table 2: Example Data Structure for MD Simulation Stability Metrics This table shows representative data derived from an MD simulation to assess complex stability. The values are for illustrative purposes.

| Simulation Parameter | This compound-CB1 Complex | This compound-CB2 Complex |

|---|---|---|

| Simulation Time | 100 ns | 100 ns |

| Average Protein RMSD (Å) | 2.1 ± 0.3 | 2.3 ± 0.4 |

| Average Ligand RMSD (Å) | 1.5 ± 0.5 | 1.8 ± 0.6 |

| Key Residue Fluctuations (RMSF > 2.5 Å) | Extracellular Loop 2 | Extracellular Loop 2 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule like this compound. dergipark.org.trkaust.edu.sa These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, which governs its reactivity and physical properties. washington.edu

A primary output of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgchalcogen.ro The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgpmf.unsa.ba A smaller gap generally implies higher reactivity. pmf.unsa.ba Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for molecular interactions. uillinois.edu For this compound, these calculations would provide fundamental insights into its reactivity and the nature of its interactions with receptor sites.

Table 3: Example Data Structure for Quantum Chemical Properties of this compound This table outlines typical parameters obtained from quantum chemical calculations. These values are hypothetical.

| Quantum Chemical Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Dipole Moment | 3.5 Debye |

| Most Negative Potential (MEP) | Phenolic Oxygen |

In Silico ADMET Prediction for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug discovery for prioritizing research compounds. fiveable.menih.govnih.gov These computational models use a compound's structure to predict its pharmacokinetic and toxicological profile, helping to identify potential liabilities before committing to expensive experimental testing. mdpi.comresearchgate.net

For a research compound like this compound, ADMET prediction tools would estimate various properties. These include its likelihood of human intestinal absorption, ability to cross the blood-brain barrier (essential for CNS-active compounds), potential for inhibition of key metabolic enzymes like Cytochrome P450 (CYP) isoforms, and flags for potential toxicities such as mutagenicity. mdpi.commdpi.com This predictive analysis is not for clinical guidance but serves as a research tool to rank and select promising analogues for further investigation based on favorable drug-like properties. nih.govnih.gov

Table 4: Example Data Structure for Predicted ADMET Profile of this compound This table provides an example of an in silico ADMET prediction report for a research compound. These predictions are illustrative.

| ADMET Property | Predicted Outcome | Interpretation for Research |

|---|---|---|

| Human Intestinal Absorption | High | Favorable for oral bioavailability |

| Blood-Brain Barrier Permeation | High | Likely to be CNS-active |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of common metabolic interactions |

| hERG Inhibition | Low Risk | Lower risk of cardiotoxicity |

| Mutagenicity (AMES test) | Non-mutagenic | Favorable safety profile |

Future Directions and Emerging Research Frontiers

Exploration of Desacetylnantradol's Role in Receptor Heteromerization

G-protein-coupled receptors, including the cannabinoid receptors CB1 and CB2 that this compound acts upon, are known to form complexes with other receptors, a phenomenon called heteromerization. nih.govceltarys.com These heteromers can possess pharmacological and signaling properties that are distinct from their individual component receptors (homomers). nih.gov This interaction adds a significant layer of complexity and regulatory potential to cellular signaling, suggesting that receptor heteromers can serve as novel drug targets for developing more selective therapies with fewer side effects. nih.gov

Future research is poised to investigate the role of this compound in the context of receptor heteromerization. A key area of inquiry is whether this compound acts as a biased agonist, preferentially activating certain signaling pathways over others, specifically at receptor heteromers. Studies have suggested that cannabinoid, opioid, and dopamine (B1211576) receptors may be present on the same cell populations, and the non-additive effects of their respective agonists hint at functional interactions that could be mediated by heteromerization. nih.gov Exploring how this compound modulates the function of heteromers such as CB1-Dopamine D2 or CB1-Mu Opioid Receptor complexes could reveal new therapeutic possibilities. nih.govnih.gov Such research could elucidate whether the compound's unique effects are partially due to its influence on these receptor complexes.

| Potential Heteromer | Known or Hypothesized Interaction | Key Research Question for this compound |

|---|---|---|

| CB1 - CB2 Receptor | Cannabinoid receptors can form heteromers, potentially altering ligand binding and signaling. | Does this compound exhibit different binding affinity or functional selectivity at CB1-CB2 heteromers compared to homomers? |

| CB1 - Dopamine D2 Receptor | Evidence suggests functional crosstalk between cannabinoid and dopaminergic systems. nih.gov | Can this compound modulate D2 receptor signaling via the CB1-D2 heteromer, and what are the downstream consequences? |

| CB1 - Mu Opioid Receptor (MOR) | Opioid and cannabinoid systems interact to modulate pain and other functions. nih.govnih.gov | Does this compound affect MOR signaling or display synergistic effects when co-administered with opioid agonists at the CB1-MOR heteromer? nih.gov |

Development of Optogenetic or Chemogenetic Tools Utilizing this compound Scaffolds

Chemogenetics and optogenetics are powerful techniques that allow researchers to control the activity of specific cells with chemicals or light, respectively. tocris.comfrontiersin.org Chemogenetics, in particular, relies on Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered GPCRs that respond only to specific, otherwise biologically inert, small molecules. nih.govaddgene.org

The unique phenanthridine (B189435) chemical structure of this compound presents an intriguing scaffold for developing novel "designer drugs" for chemogenetic systems. ontosight.ai The future in this area involves synthesizing derivatives of this compound that have been modified to lose their affinity for endogenous cannabinoid receptors while gaining high potency and specificity for a custom-engineered DREADD. addgene.org This would create a novel tool for probing the function of specific neural circuits with high precision.

While a direct application in optogenetics is less straightforward, the this compound scaffold could be used in the related field of photopharmacology. This would involve creating a "photocaged" derivative of this compound, where the molecule is rendered inactive by a light-sensitive chemical group. Application of a specific wavelength of light would cleave this group, releasing the active compound with high temporal and spatial precision. signalsblog.ca

| Development Step | Objective | Methodological Approach |

|---|---|---|

| 1. Scaffold Modification | Eliminate binding to endogenous CB1/CB2 receptors. | Systematic chemical modification of the this compound structure and screening against wild-type receptors. |

| 2. DREADD Engineering | Create a mutant GPCR that is activated only by the modified this compound ligand. | Directed evolution and mutagenesis of a suitable GPCR (e.g., a muscarinic or kappa-opioid receptor). tocris.comnih.gov |

| 3. In Vitro Validation | Confirm the specificity and potency of the ligand-receptor pair. | Cell-based assays measuring downstream signaling (e.g., cAMP levels or calcium mobilization) upon ligand application. nih.gov |

| 4. In Vivo Application | Use the new tool to manipulate cellular activity in a living organism. | Viral vector delivery of the DREADD into specific cell populations of animal models. binasss.sa.cr |

Integration with Multi-Omics Approaches (Genomics, Proteomics, Metabolomics)

To gain a comprehensive, system-level understanding of this compound's biological effects, future research will increasingly rely on multi-omics approaches. nih.govnih.gov This strategy integrates data from different biological layers—genomics, proteomics, and metabolomics—to build a holistic picture of the molecular changes induced by the compound. mdpi.com

Genomics: This can be used to study how variations in genes, such as those encoding for cannabinoid receptors or their downstream signaling partners, may influence an individual's response to this compound.

Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify which proteins and signaling pathways are altered following exposure to this compound. nih.govrsc.org This goes beyond the immediate receptor target to map the compound's broader impact on cellular function.

Metabolomics: This approach measures the global changes in small-molecule metabolites. nih.gov For this compound, metabolomics could reveal downstream effects on cellular energy, lipid metabolism, and neurotransmitter synthesis, potentially identifying biomarkers of the compound's activity. lipotype.com

| Omics Layer | Data Generated | Potential Research Questions Answered |

|---|---|---|

| Genomics | DNA sequence variations (SNPs), copy number variations. elifesciences.org | Are there genetic predispositions that alter sensitivity or response to this compound? |

| Proteomics | Protein expression levels, post-translational modifications. mdpi.com | Which signaling cascades are activated or inhibited by this compound beyond the initial G-protein coupling? |

| Metabolomics | Concentrations of metabolites (e.g., lipids, amino acids, nucleotides). nih.gov | How does this compound alter the metabolic state of target cells or tissues? |

| Multi-Omics Integration | Integrated network models of genes, proteins, and metabolites. nih.gov | What are the key molecular networks that mediate the ultimate physiological effects of this compound? |

Conceptual Contributions to Novel Pharmacological Target Identification

The study of well-defined pharmacological probes like this compound can be a powerful engine for discovering new drug targets. ufl.edu While its primary targets are known to be cannabinoid receptors, a detailed investigation of its full biological activity could uncover novel interactions and mechanisms. ontosight.ai

One emerging strategy is the use of chemical proteomics, where a derivative of this compound could be used as "bait" to capture and identify all the proteins it binds to within a cell. mdpi.com This could confirm known targets and, more importantly, identify previously unknown "off-target" proteins. These off-targets are not always undesirable; sometimes they represent new opportunities for therapeutic intervention. embl.de